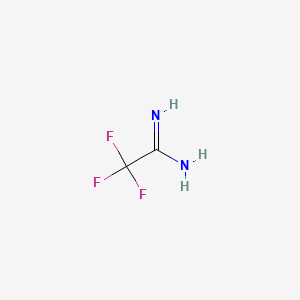

Trifluoroacetamidine

Descripción

Contextualization within Fluorine Chemistry Research

The field of organofluorine chemistry has rapidly expanded, driven by the profound impact that fluorine atoms have on the properties of organic molecules. researchgate.net The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.aitcichemicals.com Trifluoroacetamidine serves as a prime example of a fluorinated compound that is pivotal to this area of research. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the basicity and nucleophilicity of the nitrogen atoms in the amidine moiety, making it a valuable subject of study and a versatile reagent. Research in this area explores the synthesis, reactivity, and application of such fluorinated compounds, with this compound and its derivatives being key players. researchgate.net

Role as a Key Fluorinated Building Block in Advanced Chemical Synthesis

This compound is a crucial building block in advanced chemical synthesis, particularly for creating more complex fluorinated molecules. tcichemicals.com Its utility stems from its ability to introduce the trifluoromethyl group into various molecular frameworks, a feature highly desirable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.com The compound serves as a precursor for a wide array of trifluoromethyl-containing heterocycles, which are significant motifs in medicinal chemistry. fluoromart.com A common synthetic route to this compound involves the reaction of trifluoroacetamide (B147638) with a dehydrating agent like phosphorus pentoxide to form trifluoroacetonitrile (B1584977), which is then treated with ammonia (B1221849). google.comchemicalbook.com This method provides a practical entry point to this versatile building block.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₃F₃N₂ | fluoromart.com |

| Molecular Weight | ~113.04 g/mol | nih.gov |

| Appearance | Colorless liquid | fluoromart.comchemicalbook.com |

| Key Feature | Contains a trifluoromethyl group (-CF₃) |

Overview of Research Trajectories and Multidisciplinary Relevance

Research involving this compound is not confined to a single discipline but spans across several areas of scientific inquiry.

Medicinal Chemistry: this compound derivatives are extensively investigated for their therapeutic potential. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Derivatives have been explored as enzyme inhibitors, with the trifluoromethyl group playing a key role in binding to target proteins.

Materials Science: The unique properties conferred by the trifluoromethyl group make this compound and its derivatives attractive for the development of advanced materials. ontosight.aisolubilityofthings.com These include fluorinated polymers and materials with enhanced thermal and chemical stability. ontosight.ai

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy of agrochemicals. This compound serves as a valuable intermediate in the synthesis of novel pesticides and herbicides. google.com

Coordination Chemistry: The amidine group can coordinate with metal centers, making this compound a useful ligand in the synthesis of metal complexes. These complexes have potential applications in catalysis. fluoromart.com

The persistent interest in trifluoromethylated compounds suggests that the role of this compound in scientific research will continue to expand, leading to new discoveries and applications. fluoromart.com

Interactive Data Table: Research Applications of this compound

| Field | Application | Key Findings |

| Medicinal Chemistry | Synthesis of enzyme inhibitors | The -CF₃ group can enhance binding affinity to target proteins. |

| Development of metabolically stable drugs | Fluorination can improve a drug's pharmacokinetic profile. | |

| Materials Science | Creation of fluorinated polymers | Leads to materials with enhanced thermal and chemical stability. ontosight.ai |

| Agrochemicals | Intermediate for novel pesticides | The -CF₃ group can increase the biological activity of the final product. google.com |

| Catalysis | Ligand for metal complexes | The resulting complexes can be used as catalysts in organic reactions. fluoromart.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoroethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITMACBPVVUGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380286 | |

| Record name | Trifluoroacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-37-0 | |

| Record name | Trifluoroacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Trifluoroacetamidine and Its Derivatives

Established Synthetic Pathways to Trifluoroacetamidine

The synthesis of the parent this compound compound is primarily achieved through several established methods, which include the direct amination of nitrile precursors and inventive electrochemical and base-promoted strategies.

Amination Reactions of Trifluoroacetonitrile (B1584977) Precursors

A primary and extensively documented method for synthesizing this compound involves the amination of trifluoroacetonitrile. core.ac.uk This approach leverages the high reactivity of the nitrile group in trifluoroacetonitrile towards nucleophilic attack by ammonia (B1221849).

One industrial-scale preparation method involves a two-step process that begins with trifluoroacetamide (B147638). google.com In the first step, trifluoroacetamide is dehydrated using phosphorus pentoxide in a polyphosphoric acid solvent to generate trifluoroacetonitrile gas. google.com The resulting gas is then directly introduced into a liquid ammonia kettle, where the amination reaction occurs to yield this compound. google.com This method is advantageous as it avoids the direct handling of highly toxic trifluoroacetonitrile gas as a starting material, thereby reducing production risks and operational difficulty. google.com The reaction of trifluoroacetonitrile is not limited to ammonia; it can also react with other amines, such as isoquinolin-1-amine, to produce substituted trifluoroacetamidines. anu.edu.au

Electrochemical Synthetic Approaches

Electrochemical methods have emerged as a modern strategy for synthesizing key precursors to this compound, such as trifluoroacetamide. A one-pot electrochemical approach has been developed to produce trifluoroacetamide from 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CFC-113a). worldscientific.comresearchgate.net This method employs a vitamin B12 complex as a catalyst and operates under mild conditions at room temperature and in the open air. worldscientific.comresearchgate.net This user-friendly strategy has been used to synthesize numerous trifluoroacetamide examples in moderate to good yields and is compatible with a broad range of syntheses. worldscientific.comresearchgate.net The process is noted for its sustainability and efficiency. acs.org

Base-Promoted Synthetic Strategies

Base-promoted reactions offer an alternative, transition-metal-free pathway to trifluoroacetamide derivatives. Research has demonstrated the efficient synthesis of trifluoroacetylaniline compounds through a coupling reaction using dibromotrifluoroacetone as the trifluoroacetylation reagent. thieme-connect.comresearchgate.netthieme-connect.de This reaction proceeds under mild conditions, requiring only an equivalent amount of base. thieme-connect.comresearchgate.net The methodology shows good tolerance for various functional groups and a wide range of substrates. thieme-connect.comresearchgate.net

Furthermore, the addition of a strong base, such as 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), has been shown to be effective in the one-pot preparation of benzyl-trifluoroacetimidate from trifluoroacetamide and benzyl (B1604629) alcohol. tandfonline.com These trifluoroacetimidates are noted to be more stable and easier to handle than their trichloroacetimidate (B1259523) counterparts. tandfonline.com

Advanced Synthetic Approaches to this compound Derivatives

The functionalization of the this compound scaffold, particularly at the nitrogen atoms, is crucial for developing new compounds. Metal-catalyzed coupling reactions are a cornerstone of these advanced synthetic approaches.

Metal-Catalyzed Coupling Reactions for N-Arylation

N-Arylation is a key transformation for creating a diverse range of this compound derivatives with potential applications in various fields of chemistry.

Copper-catalyzed N-arylation reactions have proven to be highly effective for coupling trifluoroacetamide (as an ammonia surrogate) with various aryl partners. These methods provide direct access to N-aryl trifluoroacetamides, which can be subsequently hydrolyzed to yield primary arylamines.

One prominent method involves the copper-mediated coupling of trifluoroacetamide and arylboronic acids. researchgate.net This Chan-Lam type N-arylation uses a copper(II) acetate (B1210297) catalyst with triethylamine (B128534) (TEA) as a base, tolerating a variety of functional groups on the arylboronic acid and providing products in moderate to good yields under mild conditions. researchgate.netresearchgate.net

Another efficient protocol utilizes a CuI/N,N'-dimethylethylenediamine catalyst system to couple trifluoroacetamide with aryl bromides and iodides. researchgate.net This method is notable for its mild conditions and high yields, establishing crystalline 2,2,2-trifluoroacetamide as a practical ammonia surrogate. researchgate.netnih.gov The use of diamine ligands in these copper-catalyzed systems is crucial for achieving high efficiency. nih.gov

The versatility of this approach is further highlighted in the synthesis of complex natural products. For instance, a copper-catalyzed diastereoselective arylation of tryptophan derivatives provides direct access to aryl pyrroloindolines, a key structural motif in several alkaloids. nih.gov A sustainable version of this reaction has also been developed using inexpensive copper sulfate (B86663) as a catalyst in water, reacting amines with aryliodonium ylides to form C–N bonds efficiently. beilstein-journals.org

Table 1: Copper-Catalyzed N-Arylation of Trifluoroacetamide with Arylboronic Acids This table is interactive. You can sort and filter the data.

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂ | TEA | Dichloromethane | 75 | researchgate.net |

| 4-Methylphenylboronic acid | Cu(OAc)₂ | TEA | Dichloromethane | 82 | researchgate.net |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | TEA | Dichloromethane | 85 | researchgate.net |

| 4-Chlorophenylboronic acid | Cu(OAc)₂ | TEA | Dichloromethane | 68 | researchgate.net |

| 3-Thienylboronic acid | Cu(OAc)₂ | TEA | Dichloromethane | 65 | researchgate.net |

Table 2: Copper-Catalyzed N-Arylation of Trifluoroacetamide with Aryl Halides This table is interactive. You can sort and filter the data.

| Aryl Halide | Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene (B50100) | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | 110 | 95 | researchgate.net |

| Bromobenzene | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | 110 | 85 | researchgate.net |

| 4-Iodotoluene | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | 110 | 99 | researchgate.net |

| 4-Bromoacetophenone | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | 110 | 92 | researchgate.net |

| 2-Bromobenzonitrile | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | 110 | 80 | researchgate.net |

Rhodium-Catalyzed Amination

Rhodium-catalyzed amination reactions provide a powerful tool for the formation of carbon-nitrogen bonds, and the use of trifluoroacetamide as a nitrogen source has been explored in this context. These reactions often proceed through the in situ generation of a rhodium nitrenoid species, which can then undergo C-H insertion or other amination pathways.

A notable application of this methodology is the rhodium(II)-catalyzed imination of sulfoxides and sulfides. Using a catalytic amount of dirhodium tetraacetate, [Rh₂(OAc)₄], in combination with an oxidant like iodobenzene diacetate (PhI(OAc)₂), trifluoroacetamide can effectively transfer its nitrogen atom to the sulfur center of sulfoxides and sulfides. This process is stereospecific and yields the corresponding N-trifluoroacetylated sulfoximines and sulfilimines. The reaction is typically carried out in the presence of magnesium oxide (MgO), which acts as a base. nih.gov

The proposed mechanism for this transformation involves the initial reaction of trifluoroacetamide with PhI(OAc)₂ in the presence of the rhodium(II) catalyst to form a rhodium-nitrenoid intermediate. This highly reactive species then reacts with the sulfoxide (B87167) or sulfide (B99878) to form the desired iminated product, regenerating the rhodium catalyst for the next cycle.

Furthermore, rhodium catalysis has been successfully employed for the C-H amidation of aromatic compounds. For instance, the ortho-amidation of 2-aryloxazolines with trifluoroacetamide can be achieved using a rhodium catalyst. acs.org Comparative studies have shown that trifluoroacetamide undergoes this Rh-catalyzed amidation more rapidly than corresponding sulfonamides. acs.org Mechanistic investigations of related Rh-catalyzed C-H amination reactions with other nitrogen sources suggest that the reaction can proceed through a stepwise pathway involving the formation of a key Rh(V)-nitrenoid species, which then undergoes amido insertion. acs.org The rate-limiting step in some direct C-H amination reactions has been suggested to be the formation of the Rh-nitrenoid intermediate rather than the C-H activation step itself. acs.org In other systems, such as allylic C-H amination, C-H activation has been identified as the rate-determining step. chemrxiv.org

A facile and efficient protocol for the rhodium-catalyzed C8-H amination of quinoline (B57606) N-oxides using trifluoroacetamide as the amino source has also been developed. This reaction proceeds with high regioselectivity at room temperature and with short reaction times, demonstrating broad functional group tolerance and providing good to excellent yields. dntb.gov.ua

Alkylation Reactions of Trifluoroacetamide

N-alkylation of trifluoroacetamide is a key method for the synthesis of more complex this compound derivatives and other nitrogen-containing compounds. This transformation can be achieved using various alkylating agents and reaction conditions.

A common approach involves the reaction of trifluoroacetamide with alkyl halides under basic conditions. The trifluoroacetyl group enhances the acidity of the N-H proton, facilitating its removal by a base to generate a nucleophilic nitrogen species. This anion then undergoes nucleophilic substitution with an alkyl halide to furnish the N-alkylated product. For instance, the alkylation of N-substituted trifluoroacetamides with dibromides has been used in the synthesis of tetraaza[3.3.3.3]meta- and paracyclophanes. thieme-connect.com This reaction is typically carried out using a strong base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, or with powdered potassium hydroxide (B78521) in refluxing acetone. thieme-connect.com

The Mitsunobu reaction offers a milder alternative for the N-alkylation of trifluoroacetamide, particularly with alcohols. cdnsciencepub.comscholaris.ca In this reaction, the trifluoroacetamide acts as a pronucleophile and reacts with an alcohol in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). cdnsciencepub.comresearchgate.net This method has been successfully applied to the intermolecular alkylation of peptides and the synthesis of N'-alkyl hydrazides from trifluoroacetyl hydrazides. cdnsciencepub.comscholaris.ca

A scalable method for the preparation of benzylic N-trifluoroacetamides involves the alkylation of trifluoroacetamide with benzyl (pseudo)halides. nih.gov This reaction proceeds under mild conditions and provides access to a wide range of novel CF₃-heterocycles after a subsequent dehydrative cyclization. nih.gov

The choice of base and solvent system is crucial for the success of these alkylation reactions. For example, in the synthesis of N'-allyl N-(Boc)alanine hydrazide, a three-step sequence involving acylation with trifluoroacetic anhydride (B1165640), alkylation with allyl bromide using DBU as the base in THF, followed by hydrolytic cleavage, has been reported. scholaris.ca

Trifluoroacetylation Reactions utilizing this compound-Related Reagents

Trifluoroacetic Anhydride (TFAA) in Trifluoroacetylation

Trifluoroacetic anhydride (TFAA) is a highly reactive and widely used reagent for the introduction of the trifluoroacetyl group onto various nucleophiles, a process known as trifluoroacetylation. wikipedia.orgchemicalbook.com It is often preferred over trifluoroacetyl chloride, which is a gas and therefore less convenient to handle. wikipedia.org TFAA readily reacts with compounds containing active hydrogen atoms, such as amines and alcohols, to yield trifluoroacetylated products and trifluoroacetic acid as a byproduct. chemicalbook.com

The trifluoroacetylation of amines with TFAA is a facile reaction that proceeds readily to form N-trifluoroacetyl derivatives. chemicalbook.com This reaction is fundamental in peptide synthesis and for the derivatization of amines for gas chromatography to improve resolution and detection. chemicalbook.compnas.org The mechanism of trifluoroacetylation of amines involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of TFAA, followed by the departure of a trifluoroacetate (B77799) anion as a leaving group.

TFAA is also a key reagent in Friedel-Crafts acylation reactions, where it can be used to trifluoroacetylate aromatic compounds. wikipedia.orgresearchgate.netgoogle.com The reaction with activated aromatic substrates can often proceed without the need for a traditional Friedel-Crafts catalyst. conicet.gov.ar However, the presence of trifluoroacetic acid (TFA), which is often present as an impurity or formed during the reaction, has been shown to be essential for the reaction to proceed. conicet.gov.arrsc.org Kinetic studies on the trifluoroacetylation of 2-methylfuran (B129897) with TFAA have revealed that the reaction follows third-order kinetics, being first order in the substrate, TFAA, and TFA. rsc.org This suggests a mechanism where TFA protonates the anhydride, forming a highly electrophilic protonated anhydride ion pair that acts as the acylating species. rsc.org

The reaction of acetic anhydride with trifluoroacetic anhydride can lead to the formation of the mixed anhydride, acetyl trifluoroacetate. This reaction is catalyzed by the presence of either acetic or trifluoroacetic acid. core.ac.uk

Dibromotrifluoroacetone as a Trifluoroacetylation Reagent

A novel and efficient method for the synthesis of trifluoroacetylaniline compounds utilizes 1,1-dibromo-3,3,3-trifluoroacetone (B27883) as a trifluoroacetylation reagent. researchgate.netresearcher.lifethieme-connect.comresearchgate.netthieme-connect.com This approach is notable for being a transition-metal-free coupling reaction. researchgate.netthieme-connect.com The reaction conditions are mild, typically requiring only an equivalent amount of a base to proceed. researchgate.netthieme-connect.com

The reaction demonstrates good tolerance for a variety of functional groups on the aniline (B41778) substrate and provides a wide substrate scope. researchgate.netresearcher.lifethieme-connect.com The optimal conditions for this reaction have been identified as using sodium bicarbonate as the base in 1,4-dioxane (B91453) at 120 °C for 12 hours, which can provide yields up to 83%. thieme-connect.com

A plausible reaction mechanism has been proposed for this transformation (Scheme 2 in the cited literature). researchgate.net It is suggested that under basic conditions, dibromotrifluoroacetone reacts with the aniline. This is followed by a series of steps, likely involving nucleophilic attack and elimination, which ultimately lead to the formation of the trifluoroacetylaniline product. The process is believed to conclude with tautomerization to form the stable final compound. researchgate.net

Reaction Mechanism Elucidation

Pathways of Hydroamidation with Trifluoroacetamides

The hydroamidation of alkenes with trifluoroacetamides represents an atom-economical method for the synthesis of N-alkylated trifluoroacetamides. Mechanistic studies have been conducted to elucidate the pathways of this reaction.

Research on the hydroamidation of alkenes like methyl acrylate (B77674) and acrylonitrile (B1666552) with N-aryl trifluoroacetamides has shown that the reaction is effectively promoted by a base. georgiasouthern.edugeorgiasouthern.edu N-aryl trifluoroacetamides have been observed to give near-quantitative conversions when reacted with a neat alkene in the presence of a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU). georgiasouthern.edugeorgiasouthern.edu The higher acidity of the N-H proton in trifluoroacetamides compared to their non-fluorinated acetamide (B32628) counterparts facilitates the initial deprotonation step by the base, which is crucial for initiating the reaction. georgiasouthern.edu

The proposed mechanism for the base-catalyzed hydroamidation is an aza-Michael addition. In this pathway, the base deprotonates the trifluoroacetamide to form a nitrogen anion. This anion then acts as a nucleophile and adds to the electron-deficient alkene (the Michael acceptor). The resulting carbanion is subsequently protonated, likely by the conjugate acid of the base or another proton source in the reaction mixture, to yield the final hydroamidation product.

Investigations into the potential involvement of a radical mechanism have been conducted. georgiasouthern.edu The addition of a radical initiator to the reaction mixture did not facilitate the hydroamidation, and the results were consistent with those of reactions run without the initiator. georgiasouthern.edu This suggests that a radical pathway is unlikely to be a significant contributor to this hydroamidation reaction under the studied conditions. georgiasouthern.edu Furthermore, attempts to catalyze the reaction with a copper-based catalyst, similar to those used in some hydroamination reactions, did not show an increase in reaction conversion compared to the catalyst-free, base-promoted reaction. georgiasouthern.edu

In contrast to the base-catalyzed pathway, rhodium(III)-catalyzed hydroamidation of unactivated alkenes has also been reported, using dioxazolones as amide surrogates. nih.gov This reaction proceeds via an anti-Markovnikov addition and is thought to involve a reversible and unselective Rh(III) hydride migratory insertion step. nih.gov For internal alkenes, a "chain walk" mechanism has been proposed, where the rhodium hydride catalyst first isomerizes the internal double bond to a terminal position before the hydroamidation occurs. nih.gov

The general mechanism for late transition metal-catalyzed hydroamination and hydroamidation can be categorized into several pathways, including: (a) activation of the C-C multiple bond by the metal complex followed by nucleophilic attack, (b) formation of a metal-nitrogen bond followed by insertion of the unsaturated substrate, (c) formation of a metal-hydride followed by migratory insertion, and (d) rearrangement of an alkyne-metal species to a vinylidene complex which is then attacked by the nitrogen nucleophile. acs.org The specific pathway is dependent on the substrate, catalyst system, and reaction conditions. acs.org

Mechanisms of C-N Bond Cleavage in Trifluoroacetamide Systems

The cleavage of the C-N bond in trifluoroacetamide systems is a critical reaction for the deprotection of amines, as the trifluoroacetyl group is a common protecting group in organic synthesis. The stability of the amide bond can be overcome under specific conditions, which are influenced by the strong electron-withdrawing nature of the trifluoroacetyl group. This feature enhances the electrophilicity of the carbonyl carbon and facilitates cleavage.

Several methods have been developed for the cleavage of trifluoroacetamides. A practical and efficient method involves the use of p-toluenesulfonic acid (p-TsOH·H₂O). researchgate.net This acid-catalyzed process allows for the deprotection of both secondary and tertiary trifluoroacetamides in good yields, with the resulting amines isolated directly as their tosylate salts. researchgate.net

Reductive cleavage provides an alternative pathway. For instance, trifluoroacetyl derivatives of hydrazines can undergo clean and efficient reductive cleavage of the N-N bond using samarium diiodide (SmI₂) in the presence of methanol. researchgate.net This method yields trifluoroacetamides and is compatible with functional groups like alkenes. researchgate.net In other systems, such as N-acyl pyrrolidines, reductive C-N bond cleavage has been achieved using photoredox catalysis in conjunction with a Lewis acid. acs.org The Lewis acid is thought to play a crucial role in promoting the single-electron transfer from the photocatalyst to the amide carbonyl group, initiating the cleavage process. acs.org

The general mechanism for transition-metal-mediated C-N bond cleavage often involves the oxidative addition of the C-N bond to a low-valent metal center. rsc.org For amide bonds, an electron-withdrawing group at the α-position can enhance the protonation of the amide nitrogen, which may facilitate the cleavage of the C–N bond to form a ketene. acs.org

| Cleavage Method | Reagents/Catalysts | Substrate Type | Key Findings | Citations |

| Acid-Catalyzed Cleavage | p-TsOH·H₂O | Secondary and tertiary trifluoroacetamides | Efficient deprotection; amines isolated as tosylate salts. | researchgate.net |

| Reductive Cleavage | SmI₂ / MeOH | Trifluoroacetyl derivatives of hydrazines | Cleavage of N-N bond to afford trifluoroacetamides in high yields (70-96%). | researchgate.net |

| Photoredox-Catalyzed Cleavage | Photoredox catalyst + Lewis Acid | N-benzyl pyrrolidines (N-acyl system) | Lewis acid is crucial for promoting single-electron transfer to the amide carbonyl. | acs.org |

Intramolecular Cyclization Pathways

This compound derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The specific pathway and resulting product are highly dependent on the reaction conditions and the nature of the substrate.

A detailed study on the intramolecular hydroamination of N-(ortho-alkynyl)aryl-N'-substituted trifluoroacetamidines revealed distinct cyclization pathways based on the catalyst employed. nih.gov When the substituents on the alkyne are aryl or alkyl groups, a 5-endo-dig cyclization occurs when catalyzed by sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O). nih.gov In contrast, using a base such as potassium carbonate (K₂CO₃) promotes a 6-exo-dig cyclization. nih.gov Furthermore, when an ortho-ethynyl group is present on the aryl substituent of the amidine, indole (B1671886) derivatives can be formed with good regioselectivity through a 5-endo-dig pathway catalyzed by copper(II) acetate (Cu(OAc)₂). nih.gov Electrophilic cyclization of these amidines can also be achieved with good regioselectivity using an iodine/sodium bicarbonate (I₂/NaHCO₃) system. nih.gov

Radical cyclization presents another important pathway. The trifluoroacetamides of N-acylcyclohex-3-en-1-amines react with N-bromosuccinimide (NBS) in acetic acid to yield dihydro-1,3-oxazines through an intramolecular bromo-amidation process. researchgate.net

| Cyclization Type | Substrate | Reagents/Catalyst | Pathway | Product | Citations |

| Hydroamination | N-(ortho-alkynyl)aryl-N'-substituted trifluoroacetamidines | NaAuCl₄·2H₂O | 5-endo-dig | 5-membered ring | nih.gov |

| Hydroamination | N-(ortho-alkynyl)aryl-N'-substituted trifluoroacetamidines | K₂CO₃ | 6-exo-dig | 6-membered ring | nih.gov |

| Hydroamination | N-(ortho-ethynyl)aryl-N'-substituted trifluoroacetamidines | Cu(OAc)₂ | 5-endo-dig | Indole derivatives | nih.gov |

| Electrophilic Cyclization | N-(ortho-alkynyl)aryl-N'-substituted trifluoroacetamidines | I₂ / NaHCO₃ | Electrophilic addition | Iodinated cyclic products | nih.gov |

| Radical Cyclization | N-trifluoroacetyl-cyclohex-3-en-1-amine | N-Bromosuccinimide (NBS) / Acetic Acid | Bromo-amidation | Dihydro-1,3-oxazines | researchgate.net |

Condensation Reactions with Platinum Metal Hydrides

This compound undergoes condensation reactions with certain platinum metal hydrides, leading to the formation of stable coordination complexes. fluoromart.comrsc.orgrsc.org These reactions are typically carried out in a solvent such as boiling toluene. rsc.orgrsc.org

The reaction involves the condensation of two molecules of this compound with the metal hydride center. This process results in the liberation of ammonia and the formation of a complex containing the N,N'-chelating 1,1,1,5,5,5-hexafluoro-3-azapentane-2,4-diiminate ligand, [NHC(CF₃)NC(CF₃)NH]⁻. rsc.org This ligand coordinates to the metal center, forming a stable chelate ring.

A range of complexes with metals from the platinum group, including ruthenium, osmium, and iridium, have been synthesized in this manner. rsc.org An X-ray crystallographic study of the complex [Ru{NHC(CF₃)NC(CF₃)NH}H(CO)(PPh₃)₂] confirmed an octahedral geometry for the ruthenium(II) center, with the phosphine ligands in a trans configuration and a chelating diiminate ligand. rsc.org

| Platinum Metal Hydride Reactant (Example) | Resulting Complex | Metal Center | Key Structural Feature | Citations |

| Ruthenium Hydride Complex | [Ru{NHC(CF₃)NC(CF₃)NH}H(CO)(PPh₃)₂] | Ruthenium (Ru) | Octahedral Ru(II) with a chelating diiminate ligand. | rsc.org |

| Ruthenium Hydride Complex | [Ru{NHC(CF₃)NC(CF₃)NH}Cl(CO)(PPh₃)₂] | Ruthenium (Ru) | Formation of the diiminate ligand via condensation. | rsc.org |

| Osmium Hydride Complex | [Os{NHC(CF₃)NC(CF₃)NH}₂(PPh₃)₂] | Osmium (Os) | Formation of the diiminate ligand via condensation. | rsc.org |

| Iridium Hydride Complex | [Ir{NHC(CF₃)NC(CF₃)NH}H₂(PPh₃)₂] | Iridium (Ir) | Formation of the diiminate ligand via condensation. | rsc.org |

Reactivity and Chemical Transformations of Trifluoroacetamidine in Advanced Organic Synthesis

Trifluoroacetamidine as a Versatile Reagent and Building Block

This compound, with the chemical formula CF₃C(=NH)NH₂, is a valuable and versatile building block in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the amidine moiety, making it a unique synthon for the introduction of the trifluoromethyl group into various organic molecules. nih.gov Its utility is particularly pronounced in the construction of complex heterocyclic structures that are of interest in medicinal and agrochemical research. rsc.orgrsc.org The presence of the CF₃ group reduces the basicity of the nitrogen atoms compared to non-fluorinated amidines, which often necessitates specific reaction conditions or activation to facilitate its participation in nucleophilic or electrophilic transformations.

This compound is a key intermediate in the synthesis of various fluorinated compounds. tcichemicals.com It is typically prepared from trifluoroacetamide (B147638) through dehydration to trifluoroacetonitrile (B1584977), which is then reacted with ammonia (B1221849). tcichemicals.com This accessibility makes it a practical choice for chemists aiming to incorporate the trifluoromethyl group.

This compound is a cornerstone in the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen. Its bifunctional nature, possessing two nucleophilic nitrogen atoms and an electrophilic carbon, allows it to participate in various cyclization and condensation reactions. core.ac.uk

The incorporation of fluorine atoms into nitrogen-containing heterocycles is a widely adopted strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. This compound serves as a direct and efficient precursor for the synthesis of numerous fluorinated nitrogen heterocycles. For instance, it reacts with internal perfluoroolefins, leading to the formation of fluorinated pyrimidine (B1678525) derivatives through a sequence of substitution, isomerization, dehydration, and cyclization. fluorine1.ru This reactivity highlights its utility in creating complex fluorinated ring systems from readily available starting materials.

The synthesis of trifluoromethylated N-heterocycles can also be achieved through the reactions of trifluoroacetimidoyl halides, which are derivatives of this compound. rsc.org These halides are potent synthons for constructing a variety of trifluoromethyl-substituted N-heterocycles. rsc.orgrsc.orgresearchgate.net

A significant application of this compound is in the synthesis of trifluoromethyl-substituted pyrimidines, a class of compounds with considerable biological and pharmaceutical importance. google.com The classical Pinner synthesis and its modifications are commonly employed for this purpose. mdpi.com this compound undergoes condensation reactions with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, to form the pyrimidine ring. core.ac.uk

For example, the reaction of this compound with 2,4-pentanedione or phenylbutanedione-1,3 yields the corresponding 2-trifluoromethyl-4,6-dimethylpyrimidine and 2-trifluoromethyl-4-methyl-6-phenylpyrimidine, respectively. core.ac.uk These reactions are typically carried out in the presence of a base, such as sodium ethoxide, which acts as a condensing medium. core.ac.uk The yields of these reactions can vary, influenced by the stability of the this compound and the reaction conditions. core.ac.uk

A deconstruction–reconstruction strategy has also been developed for the diversification of pyrimidines, where this compound is used to form CF₃-substituted pyrimidines. rsc.org Furthermore, 2-trifluoromethyl-1,3-diazabutadienes, derived from this compound, undergo cycloaddition reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) to produce 2-trifluoromethylpyrimidine derivatives. researchgate.netthieme-connect.com

Table 1: Synthesis of Trifluoromethyl-Substituted Pyrimidines using this compound

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| This compound | 2,4-Pentanedione | 2-Trifluoromethyl-4,6-dimethylpyrimidine | core.ac.uk |

| This compound | Phenylbutanedione-1,3 | 2-Trifluoromethyl-4-methyl-6-phenylpyrimidine | core.ac.uk |

| 2-Trifluoromethyl-1,3-diazabutadienes (from this compound) | Dimethyl acetylenedicarboxylate | 2-Trifluoromethylpyrimidine derivatives | researchgate.net |

While the trifluoromethyl group is a crucial pharmacophore, the direct use of this compound as a general trifluoromethylating agent is not as extensively documented as that of its analogue, trifluoroacetamide, or other reagents like trifluoroacetic acid derivatives. Trifluoroacetamides have been shown to act as efficient trifluoromethylating reagents for carbonyl compounds. The primary role of this compound in synthesis is as a building block that carries the trifluoromethyl group into the final molecule, rather than transferring it as a distinct trifluoromethyl radical, anion, or cation. nih.gov

This compound can be considered a protected form of ammonia in certain synthetic contexts. tcichemicals.comorganic-chemistry.orgsmolecule.com The electron-withdrawing trifluoromethyl group modulates the nucleophilicity of the amine functionalities. While this reduces its basicity, it can still participate in nucleophilic reactions. In reactions where the direct use of ammonia might be problematic due to its volatility or high reactivity leading to multiple additions, this compound can serve as a more controlled source of the -NH₂ group or its equivalent. After its incorporation into a molecule, the trifluoroacetyl group can, in some cases, be cleaved under specific conditions to reveal a primary amine.

Synthesis of Fluorinated Nitrogen Heterocycles

Trifluoromethylation Agent in Organic Reactions

Derivatization Strategies and Functional Group Transformations

Information specifically detailing the derivatization strategies and functional group transformations of this compound itself is limited in the reviewed literature. Most derivatization methods, such as silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are associated with its amide analogue, trifluoroacetamide. rsc.org

However, the reactivity of the amidine functional group suggests several potential transformations. The nitrogen atoms of this compound can theoretically react with electrophiles. For example, N-substituted trifluoroacetamides can be synthesized, and these derivatives exhibit their own unique reactivity. google.com

The this compound moiety can be transformed into other functional groups. For instance, its derivatives, trifluoroacetimidoyl halides, are versatile intermediates that undergo a variety of transformations, including nucleophilic substitutions with oxygen, nitrogen, and carbon nucleophiles. tcichemicals.com These reactions lead to the formation of esters, amides, and new carbon-carbon bonds, respectively. tcichemicals.com The trifluoroacetamide group, which can be seen as a derivative, can be reduced to the corresponding amine.

Table 2: Potential Functional Group Transformations Involving this compound Derivatives

| Starting Material | Reagent/Condition | Product Type | Reference(s) |

| Trifluoroacetimidoyl Halides | Oxygen Nucleophiles (e.g., alcohols) | Imidates | tcichemicals.com |

| Trifluoroacetimidoyl Halides | Nitrogen Nucleophiles (e.g., amines) | Substituted Amidines | tcichemicals.com |

| Trifluoroacetimidoyl Halides | Carbon Nucleophiles | CF₃-containing compounds with new C-C bonds | tcichemicals.com |

| N-substituted Trifluoroacetamides | Reducing Agents (e.g., LiAlH₄) | Amines |

Preparation of Trifluoroacetamide Derivatives

The synthesis of molecules incorporating the trifluoroacetamide moiety is crucial for accessing compounds with specific chemical and biological properties. Various strategies have been developed to construct these derivatives, often tailored to the target molecular architecture.

Another powerful strategy involves tandem reactions for the one-pot synthesis of heterocyclic structures like 1,4-benzodiazepines. This method utilizes the reaction between N-[2-bromomethyl(aryl)]trifluoroacetamides and methyl 1-arylaziridine-2-carboxylates. nih.gov The process proceeds through an initial N-alkylation of the aziridine (B145994), followed by a regioselective ring-opening of the aziridine by the bromide anion. The final cyclization is mediated by a base, such as triethylamine (B128534), which promotes an intramolecular nucleophilic substitution between the amide nitrogen and the alkyl bromide to form the seven-membered benzodiazepine (B76468) ring. nih.gov

Phosphonium salts containing a trifluoroacetamide group also serve as precursors for trifluoromethylated heterocycles. For instance, trifluoromethyl-substituted quinolines and isoquinolines have been synthesized using this approach. d-nb.info The strategy relies on the trifluoroacetamide group acting as the source of the trifluoromethyl moiety in the final heterocyclic product. d-nb.info Furthermore, a Mitsunobu reaction has been employed as a post-polymerization modification technique. This reaction on polystyrene bearing trifluoroacetamide groups with an alcohol, mediated by reagents like N,N,N′,N′-tetramethylazodicarboxamide and tributylphosphine, allows for the creation of polymers with tertiary TFA amide moieties. researchgate.net

| Synthesis Method | Target Molecule Class | Key Reagents | Overall Yield |

| Ns-Amide Deprotection/Reprotection | Azacyclophanes | Sodium ethanethiolate, Trifluoroacetylating agent | 18-26% thieme-connect.com |

| Tandem N-Alkylation-Ring Opening-Cyclization | 1,4-Benzodiazepines | N-[2-bromomethyl(aryl)]trifluoroacetamides, Methyl 1-arylaziridine-2-carboxylates, Triethylamine | Not specified nih.gov |

| Phosphonium Salt Chemistry | Trifluoromethyl-quinolines/isoquinolines | Phenethylphosphonium salt with a trifluoroacetamide group, 1,8-Diazabicyclo[5.4.0]-7-undecene | Not specified d-nb.info |

| Post-Polymerization Mitsunobu Reaction | Functionalized Polystyrene | Polystyrene with TFA amide groups, 4-Methyl benzyl (B1604629) alcohol, TMAD, Tributylphosphine | 88.6% conversion researchgate.net |

Chemical Derivatization Studies for Surface Analysis (e.g., Imine Groups)

X-ray photoelectron spectroscopy (XPS) is a primary technique for surface chemical analysis. However, distinguishing between various functional groups can be challenging. Chemical derivatization, a process that selectively marks specific functional groups with a tagging agent (often fluorinated), enhances the analytical power of XPS. researchgate.net

The reaction of imine groups on a polymer surface with trifluoroacetic anhydride (B1165640) (TFAA) vapors has been studied in detail for this purpose. researchgate.netrestek.com In these studies, surface imine groups were first generated by reacting a polymer precursor containing amine groups with a fluorine-tagged aldehyde or ketone. A key finding was that the yield of this initial imine-forming reaction could be dramatically improved. researchgate.net Under standard conditions, the reaction yield was approximately 50%, but the introduction of an acetic acid catalyst in the vapor phase increased the yield to nearly 100% for aldimines and 60% for ketimines. researchgate.net

This high-yield preparation of a well-defined imine surface was crucial for the subsequent, consistent study of its reaction with TFAA. researchgate.net The detailed XPS investigation of these derivatized surfaces provides a comprehensive understanding of the surface chemistry, including binding energies at each step. This knowledge is directly applicable to the development of improved chemical derivatization techniques for distinguishing complex functionalities on plasma-treated or other modified surfaces. researchgate.netrestek.com A similar gas-phase derivatization protocol using TFAA with a catalyst has also been developed to efficiently label surface amine (NH2) groups, offering a way to distinguish them from hydroxyl (OH) groups. sigmaaldrich.com

| Reaction | Reactants | Catalyst | Yield | Application |

| Imine formation (Aldimine) | Surface amine groups + TFBA | Acetic Acid | ~100% researchgate.net | Preparation for surface analysis researchgate.net |

| Imine formation (Ketimine) | Surface amine groups + TFA | Acetic Acid | ~60% researchgate.net | Preparation for surface analysis researchgate.net |

| Amine Derivatization | Surface amine groups + TFAA | Proprietary | High sigmaaldrich.com | Distinguishing amine vs. hydroxyl groups by XPS sigmaaldrich.com |

Silylation Reactions with Trifluoroacetamide Derivatives

Silylation is a cornerstone of chemical derivatization, particularly for analysis by gas chromatography (GC). mdpi.com The process involves replacing an active hydrogen atom in functional groups like –OH, –COOH, and –NH with a trimethylsilyl (B98337) (TMS) group. This transformation typically increases the volatility, thermal stability, and reduces the polarity of the parent compound, making it more suitable for GC analysis. nih.gov

Trifluoroacetamide-based reagents are highly effective for silylation. The most prominent among these is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). labmal.com BSTFA is a powerful silylating agent that reacts with a wide array of polar compounds. Its by-products are more volatile than those of many other silylating reagents, which minimizes chromatographic interference. BSTFA, often with 1% trimethylchlorosilane (TMCS) added as a catalyst, is widely used for the derivatization of various compound classes, including benzodiazepines, for forensic analysis by GC-MS. nih.govnih.gov Studies have shown that optimizing factors like reagent concentration and solvent volume is crucial for achieving high silylation efficiency. nih.gov

Another common reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net It is particularly suitable for derivatizing amines, amino acids, and phenols. researchgate.net The silylation reaction between the amide group in acetaminophen (B1664979) and both BSTFA and MSTFA has been described, leading to the formation of a di-O,O-TMS-acetaminophen derivative, confirming the reactivity of these agents with amide functionalities under certain conditions. shimadzu.com The general ease of derivatization for a given silylating agent follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

| Silylating Agent | Abbreviation | Target Functional Groups | Primary Application |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, =NH, -NH2, -SH | GC derivatization of polar compounds (e.g., benzodiazepines) nih.govnih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, amino acids, carboxyls, hydroxylamines, phenols researchgate.net | GC derivatization of amines, amino acids, etc. researchgate.netshimadzu.com |

| N-methyl-bis-trifluoroacetamide | MBTFA | Amino groups (selective) | On-column derivatization of phenethylamines for GC-MS |

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Trifluoroacetamide and its derivatives are crucial intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs). innospk.comefpia.eucphi-online.comfujichemical.co.jp Their utility stems from their ability to introduce the trifluoromethyl group into a target molecule, which can significantly alter the molecule's physicochemical and pharmacological properties. researchgate.netalkalisci.com The process of creating APIs often involves multi-step syntheses where intermediates like trifluoroacetamide derivatives are used as building blocks to construct the final drug substance. unimi.it A prominent example is the use of a protected trifluoroacetamide derivative in the manufacturing of Glatiramer Acetate (B1210297), a complex polypeptide drug. innospk.comnih.govgoogle.com

The incorporation of a trifluoromethyl group via a trifluoroacetamide intermediate is a well-established strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic profile. researchgate.netalkalisci.com This group can influence properties such as metabolic stability and lipophilicity, which are critical for a drug's efficacy and duration of action. alkalisci.com The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic cleavage, often leading to enhanced stability in vivo.

Research into derivatives of the antiviral drug nirmatrelvir (B3392351) highlights the nuanced role of the trifluoroacetamide group in modulating these properties. In one study, modifications to the drug's structure, including the trifluoroacetamide group, were explored to fine-tune its metabolic stability and lipophilicity (measured as LogD). While deuteration of nirmatrelvir's primary metabolic site improved its stability in human microsomes, a homologated analogue with a six-membered ring showed a considerable decrease in metabolic stability, which was attributed partly to its higher lipophilicity. researchgate.netwipo.int To counteract this increased lipophilicity, researchers synthesized derivatives where a fluorine atom in the trifluoroacetamide group was replaced with hydrogen. researchgate.netjustia.com This modification successfully lowered the LogD value and improved the metabolic half-life in both human and mouse microsomes, demonstrating the critical role of the trifluoroacetamide moiety in controlling the drug's pharmacokinetic properties. researchgate.netjustia.com

Table 1: Impact of Trifluoroacetamide Group Modification on Nirmatrelvir Analogue Properties

| Compound | Modification | LogD | Human Microsomal Half-life (t½ min) | Mouse Microsomal Half-life (t½ min) |

| Analogue 3 | Homologated lactam ring | 2.09 | 35.5 | 10.2 |

| Analogue 4 | Homologated, one F replaced with H | ~1.5 | 45.5 | 16.6 |

| Analogue 5 | Homologated, deuterated, one F with H | ~1.5 | 81.6 | 21.7 |

Data sourced from studies on nirmatrelvir derivatives. researchgate.netwipo.intjustia.com

Trifluoroacetamide derivatives serve as essential precursors in the synthesis of complex therapeutic agents like Glatiramer Acetate. innospk.comnih.gov Glatiramer Acetate is an immunomodulatory drug used for treating multiple sclerosis and is composed of a random mixture of polypeptides containing four amino acids: L-glutamic acid, L-lysine, L-alanine, and L-tyrosine. wikipedia.orggoogleapis.com

The manufacturing process involves the polymerization of the N-carboxyanhydride (NCA) derivatives of these four amino acids. nih.govjustia.com To ensure the correct polymerization, the reactive side chains of L-lysine and L-glutamic acid must be protected. The trifluoroacetyl group is used as the protecting group for the L-lysine side chain. nih.govresearchgate.net Specifically, the monomer used is N-carboxyanhydride of N-trifluoroacetyllysine, also known as (S)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide. innospk.comnih.govgoogle.com This stable, crystalline intermediate is polymerized along with the other three protected amino acid NCAs to form a protected copolymer, trifluoroacetyl-glatiramer. google.comgoogle.comsigmaaldrich.com In the final steps, the protecting groups are removed to yield the active Glatiramer Acetate drug. nih.govgoogle.com This specific application underscores the critical role of trifluoroacetamide-based intermediates in enabling the synthesis of complex, life-saving biotherapeutics. innospk.com

Role in Enhancing Drug Lipophilicity and Metabolic Stability

Design and Synthesis of Bioactive Molecules

The unique chemical properties of the trifluoroacetamide group make it a valuable component in the rational design and synthesis of novel bioactive molecules. researchgate.netnih.gov Its strong electron-withdrawing nature can influence molecular interactions and biological function, a feature that has been exploited in the development of enzyme inhibitors and other therapeutic candidates.

Histone deacetylases (HDACs) are a class of enzymes that are important targets in cancer therapy, and their catalytic activity is dependent on a zinc ion in the active site. efpia.eud-nb.info Consequently, many HDAC inhibitors are designed to chelate this zinc ion through a zinc-binding group (ZBG). efpia.eu While hydroxamic acid is the most common ZBG, research has focused on identifying novel ZBGs to improve selectivity and pharmacokinetic properties. efpia.eud-nb.info

The N-trifluoroacetamide moiety has been successfully investigated as a non-hydroxamic acid ZBG for HDAC inhibitors. google.comd-nb.info In a study focused on developing new agents against breast cancer, a series of compounds were designed where the N-trifluoroacetyl group served as the ZBG. google.comd-nb.info The synthesized compounds demonstrated inhibitory activity against HDACs. One compound in particular, which contained the N-trifluoroacetyl group, showed promising antiproliferative activity against breast cancer cell lines, with IC₅₀ values of 45.7 µM in MCF-7 cells and 76.7 µM in MDA-MB-231 cells. google.comd-nb.info This demonstrates the potential of the N-trifluoroacetamide group to function as an effective ZBG in the design of new therapeutic agents. d-nb.info

Table 2: Antiproliferative Activity of an N-Trifluoroacetyl-Containing HDAC Inhibitor (Compound 6b)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 45.7 |

| MDA-MB-231 | Breast Cancer | 76.7 |

| Non-tumorigenic | Control | 154.6 |

Data from a study on novel HDAC inhibitors. google.comd-nb.info

Researchers have developed efficient methods for synthesizing trifluoroacetylaniline compounds, which are being explored for their biological activities. nih.govacs.org A notable synthetic advancement is a transition-metal-free coupling reaction that uses dibromotrifluoroacetone as the trifluoroacetylation reagent to react with various anilines. nih.govacs.orgsigmaaldrich.com This method is advantageous as it proceeds under mild conditions and avoids the potential for metal contamination in the final products, which is a significant concern in pharmaceutical chemistry. nih.gov

The resulting trifluoroacetylaniline derivatives have been screened for biological activity. nih.govacs.org In one study, several of the synthesized compounds were tested for bactericidal effects against various bacterial strains. nih.gov One compound, designated 3z, was found to have a particularly potent effect against Bacillus subtilis, achieving a sterilization rate of over 99%. nih.govacs.orgsigmaaldrich.com This line of research provides a technical foundation for the future screening and development of new drug molecules based on the trifluoroacetylaniline scaffold. nih.govacs.org

Table 3: Bactericidal Activity of Trifluoroacetylaniline Compound 3z

| Bacterial Strain | Bactericidal Rate (%) |

| Staphylococcus aureus | Not specified as highly effective |

| Salmonella enteritidis | Not specified as highly effective |

| Pseudomonas aeruginosa | Not specified as highly effective |

| Bacillus subtilis | >99% |

Data from a study on the synthesis and biological activity of trifluoroacetamide derivatives. nih.gov

Research Probes in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, often by selectively interacting with a specific protein or environment. researchgate.net Trifluoroacetamide and moieties containing the trifluoroacetyl group have been incorporated into a variety of research probes due to the unique properties of fluorine. researchgate.netd-nb.infoacs.orgsigmaaldrich.com The fluorine-19 (¹⁹F) nucleus is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy because there is no background ¹⁹F signal in biological systems.

Trifluoroacetamide itself has been used as a ¹⁹F NMR probe to determine the membrane potential and the extra/intracellular volume of erythrocytes. alkalisci.comd-nb.infonih.gov In another application, fluoroacetamide (B1672904) groups, including trifluoroacetamide, were used as NMR probes to study the molecular recognition of N-acetylglucosamine (GlcNAc)-containing sugars by lectins, a class of proteins that bind carbohydrates. acs.org The study found that the trifluoroacetamide-containing ligand showed the weakest binding, providing a tool to quantify the energetic contributions of specific molecular interactions. acs.org

Beyond NMR, the trifluoroacetyl group has been incorporated into fluorescent probes. sigmaaldrich.com Researchers have designed push-pull fluorescent dyes where the trifluoroacetyl group acts as a powerful electron acceptor. sigmaaldrich.comnih.gov These probes are highly sensitive to the polarity of their environment and have been used for high-fidelity imaging of lipid droplets in living cells, showing high specificity with low background fluorescence. sigmaaldrich.com In a different approach, chlorophyll (B73375) derivatives were functionalized with a trifluoroacetamide group to create colorimetric sensor probes that can detect specific anions and changes in pH. researchgate.net The trifluoroacetyl group is also used during the synthesis of complex probes, where it can be cleaved in later steps. rsc.org These diverse applications highlight the versatility of the trifluoroacetamide moiety in creating sophisticated tools for biomedical research.

Applications of Trifluoroacetamidine in Pharmaceutical and Biomedical Research

Application in Fluorine-19 Nuclear Magnetic Resonance (NMR) Studies of Biological Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique in biomedical research. Its utility stems from the favorable properties of the ¹⁹F nucleus, including its 100% natural abundance, high sensitivity, and the large chemical shift range, which makes it highly sensitive to the local molecular environment. doi.orgnih.govrsc.orgresearchgate.net Furthermore, the near-complete absence of endogenous fluorine in biological systems means that exogenously administered fluorinated probes can be detected with virtually no background signal, providing a clear window into biological processes. doi.orgnih.govbeilstein-journals.org

A thorough review of scientific literature reveals no specific research findings or established applications for the use of Trifluoroacetamidine as a ¹⁹F NMR probe in the study of biological environments. While a related compound, Trifluoroacetamide (B147638), has been utilized in such studies to determine parameters like cellular volume ratios, no corresponding data or research exists for this compound. sigmaaldrich.comosti.govnih.govacs.org

Consequently, there are no detailed research findings or data tables to present regarding the application of this compound in this specific context. The scientific community has explored a variety of fluorinated molecules for ¹⁹F NMR applications, including derivatives of acetamide (B32628) and various amino acids, but this compound does not appear to be among them based on available research. researchgate.netnih.govresearchgate.netacs.orgnih.govresearchgate.net

Contributions of Trifluoroacetamidine to Materials Science Research

Synthesis of Fluorinated Polymers and High-Performance Materials

Trifluoroacetamidine serves as a valuable precursor in the synthesis of complex fluorinated molecules, which are foundational components for high-performance materials. It is classified as an important chemical intermediate for creating nitrogen-containing heterocyclic compounds and various amidine compounds. google.com

One specific application is in the creation of fluorinated 1,2,4-thiadiazoles. researchgate.net In this synthesis, this compound reacts with ethyl chlorothiocarbonate, followed by an oxidation step, to form a stable, fluorinated heterocyclic structure. researchgate.net Such heterocycles are often investigated as building blocks for polymers and other materials where high stability is required.

Furthermore, this compound is identified as a key component in the production of formamidine-based UV light absorbers. google.com These absorbers are considered high-performance materials due to their ability to protect substances from degradation by ultraviolet radiation. google.com The synthesis of this compound itself can be achieved via the dehydration of trifluoroacetamide (B147638) to trifluoroacetonitrile (B1584977), which is then reacted with ammonia (B1221849). google.com

While the incorporation of trifluoromethyl groups into materials is a known strategy for enhancing thermal and chemical stability, specific research detailing the properties of polymers derived directly from this compound is limited in publicly available literature. The inherent strength of the carbon-fluorine bond suggests that materials synthesized using this compound would likely exhibit these enhanced stabilities, a common characteristic of fluorinated polymers.

Detailed applications of this compound within the microelectronics sector are not extensively documented in current research. Although fluorinated materials are highly sought after in microelectronics for their low dielectric constants, specific examples leveraging this compound for this purpose are not prominently reported.

This compound is supplied commercially for use in the aerospace sector, indicating its role in the development of materials for this industry. However, the specific functions and applications of the compound in aerospace material development are not detailed in the available sources.

Application in Microelectronic Industries

Functionalization of Nanomaterials and Porous Structures

The use of this compound for the direct functionalization of nanomaterials and porous structures is not well-documented in the reviewed scientific literature. While related compounds like trifluoroacetamide are sometimes used as protecting groups in functionalization processes, the specific role of this compound in this context remains an area for further research.

Modification and Optimization of Existing Material Properties

A significant application of this compound is in the optimization of advanced semiconductor materials, particularly in the field of photovoltaics. Research has shown that this compound can act as a novel multifunctional passivator for all-inorganic Cesium-Lead-Iodide (CsPbI₃) perovskite solar cells. researchgate.netsemanticscholar.orgresearchgate.net

In this role, this compound is introduced as an additive to the perovskite layer to reduce defect density and improve performance. researchgate.netresearchgate.net The functional groups of this compound interact with the perovskite crystal structure in several beneficial ways:

The amino groups can form hydrogen bonds with iodide ions, suppressing their oxidation. semanticscholar.org

The amidine group can interact with uncoordinated lead ions (Pb²⁺), passivating charge-trapping defects. semanticscholar.org

The hydrophobic trifluoromethyl (–CF₃) group helps protect the perovskite layer from moisture, enhancing long-term stability. semanticscholar.org

The introduction of a small amount of this compound (e.g., 0.3 mol%) has been shown to significantly boost the performance of CsPbI₃ solar cells. researchgate.netsemanticscholar.org Devices treated with this passivator have achieved a power conversion efficiency (PCE) of 19.82% with an excellent fill factor of 0.81. researchgate.netsemanticscholar.org Furthermore, these optimized solar cells demonstrate remarkable stability, retaining 80% of their initial efficiency after 1000 hours of illumination in ambient conditions without encapsulation. researchgate.netsemanticscholar.org

Table 1: Performance Enhancement of CsPbI₃ Perovskite Solar Cells with this compound (TFA) Passivator

| Parameter | Control Device (No Additive) | Optimized Device (0.3 mol% TFA) |

| Power Conversion Efficiency (PCE) | Not Specified | 19.82% |

| Fill Factor (FF) | Not Specified | 0.81 |

| Long-term Stability (1000h) | Not Specified | Retains 80% of initial PCE |

| Data sourced from a study on multifunctional passivators for all-inorganic perovskite solar cells. researchgate.netsemanticscholar.org |

Advanced Analytical Techniques for Characterization of Trifluoroacetamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of trifluoroacetamidine derivatives in solution. acs.orgresearchgate.netacs.orgnih.govresearchgate.net By examining the magnetic properties of atomic nuclei, NMR provides insights into the connectivity, conformation, and electronic environment of atoms within a molecule.

Proton (¹H) NMR for Conformational Analysis and Stereochemistry

Proton (¹H) NMR spectroscopy is instrumental in determining the conformational preferences and stereochemistry of this compound derivatives. researchgate.netacs.orgnih.govresearchgate.net In solution, many of these compounds exist as a mixture of E- and Z-amide conformers due to restricted rotation around the amide bond. acs.orgresearchgate.netacs.orgnih.govresearchgate.net The chemical shifts of protons, particularly those adjacent to the nitrogen atom, are highly sensitive to their spatial orientation relative to the carbonyl group.

For instance, in tertiary trifluoroacetamides derived from dibenzoazepine and benzodiazepine (B76468), the major diastereomer often exhibits the E-amide conformation. acs.org This is evidenced by a significant downfield shift of one of the diastereotopic methylene (B1212753) protons adjacent to the nitrogen, a consequence of its proximity to the deshielding zone of the amide carbonyl bond. acs.org The ratio of these conformers can be determined by integrating the respective signals in the ¹H NMR spectrum. acs.org Furthermore, the coupling patterns of methylene protons provide additional stereochemical information. acs.org

A study on N,N-dimethyl-3,3,3-trifluoropropionamide revealed the presence of two rotamers, with the chemical shifts of the N-methyl and C-methyl groups differing between the major and minor forms. rsc.orgrsc.org The major rotamer's signals for C-methyl and N-methyl groups were observed at δ 1.42 and δ 2.60, while the minor rotamer's signals appeared at δ 1.56 and δ 2.65. rsc.orgrsc.org

| Compound Class | Key ¹H NMR Observation | Implication |

| Tertiary Trifluoroacetamides | Downfield shift of one CH₂ proton adjacent to nitrogen | Indicates E-amide conformation |

| N,N-dimethyl-3,3,3-trifluoropropionamide | Separate signals for methyl groups | Presence of cis and trans rotamers |

| N-(4-bromobenzyl)trifluoroacetamide | Broad singlet for NH proton | Confirms amide functionality |

| N-(2-azidoethyl)-2,2,2-trifluoroacetamide | Distinct triplets for CH₂ groups | Elucidates the ethyl chain structure |

Fluorine-19 (¹⁹F) NMR for Fluorinated Species Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for characterizing this compound and its derivatives, owing to the presence of the trifluoromethyl (CF₃) group. researchgate.netacs.orgnih.govresearchgate.net The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe for identifying and differentiating fluorinated species. dovepress.com

The chemical shifts for the trifluoroacetyl (TFA) group generally range from -67 to -85 ppm relative to CFCl₃. dovepress.com This wide range is influenced by factors such as substrate topology, electronic environment, solvent polarity, and concentration. dovepress.com For example, in N-(4-hydroxymethylbenzyl)trifluoroacetamide, the ¹⁹F NMR spectrum shows a singlet at approximately -75 ppm, confirming the presence of the trifluoroacetamide (B147638) group.

In studies of conformational isomers, ¹⁹F NMR can distinguish between the E- and Z-conformers. For instance, in N,N-dimethyl-3,3,3-trifluoropropionamide, the CF₃ group signals for the cis and trans rotamers appear at δ -62.8 and -62.9, respectively. rsc.orgrsc.org Furthermore, ¹⁹F-decoupling experiments are crucial for confirming couplings between fluorine and proton nuclei, which aids in assigning complex ¹H NMR spectra. acs.orgresearchgate.netacs.orgnih.govresearchgate.net

| Derivative | ¹⁹F NMR Chemical Shift (δ, ppm) | Observation |

| N-(4-hydroxymethylbenzyl)trifluoroacetamide | ~ -75 | Confirms trifluoroacetamide group |

| N,N-dimethyl-3,3,3-trifluoropropionamide (cis rotamer) | -62.8 | Distinguishes from trans rotamer |

| N,N-dimethyl-3,3,3-trifluoropropionamide (trans rotamer) | -62.9 | Distinguishes from cis rotamer |

Carbon-13 (¹³C) NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides valuable information for the complete structural elucidation of this compound derivatives by detailing the carbon framework of the molecule. acs.org The chemical shifts of carbon atoms are indicative of their hybridization state and electronic environment.

In conformational studies, ¹³C NMR can also differentiate between rotamers. For N,N-dimethyl-3,3,3-trifluoropropionamide, the chemical shifts of the N-neighboring carbons, such as the C-CH₃ and N-methyl groups, differ between the cis and trans isomers. rsc.org

| Derivative | Key ¹³C NMR Signal | Chemical Shift (δ, ppm) |

| N-(4-bromobenzyl)trifluoroacetamide | Carbonyl (C=O) | 157.8 |

| N-(2-azidoethyl)-2,2,2-trifluoroacetamide | Trifluoromethyl (CF₃) | 117.2 (q, J = 288 Hz) |

| N,N-dimethyl-3,3,3-trifluoropropionamide (cis) | N-methyl | 30.1 |

| N,N-dimethyl-3,3,3-trifluoropropionamide (trans) | N-methyl | 28.4 |

Heteronuclear Overhauser Spectroscopy (HOESY) for Through-Space Couplings

Heteronuclear Overhauser Spectroscopy (HOESY) is a powerful 2D NMR technique used to establish through-space proximity between different types of nuclei, most notably between ¹H and ¹⁹F in this compound derivatives. researchgate.netacs.orgnih.govresearchgate.net This is particularly useful for unambiguously determining the stereochemistry of E- and Z-amide conformers.

In a study of tertiary trifluoroacetamides, HOESY experiments revealed cross-peaks between the CF₃ fluorine atoms and one of the methylene protons adjacent to the nitrogen in the minor conformer. acs.orgresearchgate.netacs.orgnih.govresearchgate.net This observation confirms that these nuclei are spatially close, which is only possible in the Z-amide conformation. The presence of these through-space couplings (TSCs) allows for the definitive assignment of the major (E) and minor (Z) conformers. acs.orgresearchgate.netacs.orgnih.govresearchgate.net One-dimensional HOESY experiments can also be employed to confirm these interactions. acs.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound and its derivatives. acs.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

A prominent feature in the FT-IR spectra of trifluoroacetamides is the strong absorption band corresponding to the carbonyl (C=O) stretch, which typically appears in the range of 1680–1720 cm⁻¹. vulcanchem.com The exact position can be influenced by the electron-withdrawing nature of the CF₃ group. vulcanchem.com The N-H stretching vibration of the amide group is also readily identifiable, usually appearing as a band around 3300 cm⁻¹. For derivatives containing other specific functional groups, such as the azide (B81097) group in N-(2-azidoethyl)-2,2,2-trifluoroacetamide, a strong and characteristic absorption can be observed (e.g., at 2096 cm⁻¹). vulcanchem.com

| Derivative | Functional Group | FT-IR Absorption (cm⁻¹) |

| N-(4-bromophenyl)-2,2,2-trifluoroacetamide | Carbonyl (C=O) | ~1680 |

| N-(4-bromophenyl)-2,2,2-trifluoroacetamide | Amide (N-H) | ~3300 |

| N-(2-azidoethyl)-2,2,2-trifluoroacetamide | Azide (N₃) | 2096 |

| N-(2-azidoethyl)-2,2,2-trifluoroacetamide | Carbonyl (C=O) | 1680-1720 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are essential for determining the molecular weight and fragmentation patterns of this compound and its derivatives. nih.govmdpi.comnih.govresearchgate.net These techniques are also invaluable for the analysis of these compounds in complex mixtures.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. acs.org For instance, the molecular ion of a trifluoroacetamide derivative can be observed, often as the protonated species [M+H]⁺ in electrospray ionization (ESI) mode.

GC-MS is particularly useful for the analysis of volatile derivatives. sigmaaldrich.com For many trifluoroacetamides, derivatization is necessary to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. mdpi.comnih.govresearchgate.net The resulting trimethylsilyl (B98337) derivatives can then be separated by GC and identified by their characteristic mass spectra. researchgate.net For example, a base treatment method has been developed to remove excess BSTFA, which can interfere with the analysis of trace amounts of analytes. nih.gov

| Technique | Application | Key Finding |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides accurate mass to confirm elemental composition. acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Derivatives | Requires derivatization (e.g., with BSTFA) for many trifluoroacetamides. mdpi.comnih.govresearchgate.netsigmaaldrich.com |

| GC-MS with Base Treatment | Trace Analysis | Eliminates interference from excess derivatizing agent. nih.gov |

Structural Confirmation via Mass Spectral Databases

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For the structural confirmation of this compound and its derivatives, mass spectral databases are invaluable resources. nih.gov These databases contain vast collections of reference mass spectra against which the spectrum of an unknown compound can be compared.

Key databases used for this purpose include:

NIST Mass Spectrometry Data Center: This comprehensive collection, maintained by the National Institute of Standards and Technology (NIST), is a primary reference for electron ionization (EI) mass spectra. nih.govnih.govnih.gov Entries for this compound and its various derivatives, such as N-Methylbis(trifluoroacetamide), are available, allowing for direct comparison and confirmation of identity. nih.govnist.gov

SpectraBase: This is another significant repository that provides access to spectra for compounds like this compound and trifluoroacetamide. nih.govnih.gov

Wiley Registry of Mass Spectral Data: A large and widely used database that contains hundreds of thousands of EI mass spectra, including those for many physiologically active substances. nih.gov

mzCloud: A modern spectral database that features high-resolution MS/MS spectra, which can aid in identifying compounds even if they are not directly in the library through spectral tree correlation. mzcloud.orgthermofisher.com

The process of confirmation involves acquiring a mass spectrum of the sample, typically using Gas Chromatography-Mass Spectrometry (GC-MS), and then searching these databases for a matching spectrum. nih.gov A high match score provides strong evidence for the compound's identity. nih.gov

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique that goes beyond simple mass determination to provide detailed structural information by analyzing the fragmentation patterns of ions. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.gov Analyzing these fragments helps to piece together the structure of the original molecule.

For trifluoroacetamide derivatives, fragmentation pathways are often predictable and provide characteristic structural signatures.